N-(2-Chloroethyl)dibenzylamine hydrochloride
Overview
Description
Dibenamine Hydrochloride, also known as N-(2-Chloroethyl)dibenzylamine Hydrochloride, is a competitive and irreversible adrenergic blocking agent. It is primarily used in scientific research to modify the pharmacological effects of epinephrine. The compound has a molecular formula of C16H19Cl2N and a molecular weight of 296.23 g/mol .
Mechanism of Action
Target of Action
N-(2-Chloroethyl)dibenzylamine hydrochloride, also known as Dibenamine hydrochloride, primarily targets the adrenergic system . It is a powerful adrenergic blocking agent . The adrenergic system plays a crucial role in the body’s fight-or-flight response by releasing adrenaline.
Action Environment
The action, efficacy, and stability of Dibenamine hydrochloride can be influenced by various environmental factors. For instance, it is practically insoluble in water near neutrality but soluble in dilute acids . It is stable in acidic solutions but rapidly loses activity in neutral or alkaline solutions . These properties suggest that the compound’s action can be significantly influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
N-(2-Chloroethyl)dibenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in modifying the pharmacological effects of epinephrine. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to protect against carbon tetrachloride-induced hepatotoxicity by interacting with specific enzymes involved in detoxification processes . The nature of these interactions often involves the inhibition or modification of enzyme activity, leading to altered biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, as an adrenergic blocking agent, it can inhibit the action of epinephrine on cells, leading to changes in cell signaling and metabolic processes . This can result in altered gene expression and modifications in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to adrenergic receptors, blocking the action of epinephrine and other adrenergic agonists . This inhibition leads to a cascade of molecular events, including the downregulation of specific genes and the alteration of enzyme activities, ultimately affecting cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may diminish due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively block adrenergic receptors without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting or modifying the activity of specific enzymes . These interactions can lead to changes in the overall metabolic profile of cells, influencing processes such as detoxification, energy production, and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, influencing the overall cellular response to its presence.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenamine Hydrochloride is synthesized through the reaction of dibenzylamine with 2-chloroethyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of Dibenamine Hydrochloride follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a crystalline powder, which is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Dibenamine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative .
Scientific Research Applications
Dibenamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving adrenergic receptors and their role in physiological processes.
Medicine: Research on Dibenamine Hydrochloride focuses on its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control
Comparison with Similar Compounds
Ergotamine: An alpha-adrenergic agonist used to treat migraines.
Dobutamine: A beta-adrenergic agonist used in the treatment of heart failure
Comparison: While Ergotamine and Dobutamine are adrenergic agonists, Dibenamine Hydrochloride is an adrenergic antagonist. This distinction highlights its unique ability to block adrenergic receptors, making it valuable in research focused on understanding the inhibitory pathways of adrenergic signaling .
Properties
IUPAC Name |
N,N-dibenzyl-2-chloroethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN.ClH/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10H,11-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXCEBPGNFLHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075337 | |
Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55-43-6 | |
Record name | Benzenemethanamine, N-(2-chloroethyl)-N-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Chloroethyl)dibenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl(2-chloroethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W65S0F7870 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dibenamine hydrochloride?
A1: Dibenamine hydrochloride acts as an adrenolytic drug, primarily by blocking the effects of epinephrine and norepinephrine. Research suggests that it renders the heart less sensitive to epinephrine without preventing its accumulation in the heart muscle []. This mechanism differs from other adrenergic blockers like Priscol and Fourneau's 933F, which appear to partially block epinephrine's penetration into myocardial cells [].
Q2: What is the impact of Dibenamine hydrochloride on the central nervous system?
A4: Research in cats suggests that Dibenamine hydrochloride might play a role in modulating central nervous system activity. Studies show that it can potentiate the effects of desoxynupharidine hydrochloride, a compound known to induce a sleep-like pattern in brain wave activity []. This suggests a potential interaction with adrenergic neurons within the central nervous system [].
Q3: Does Dibenamine hydrochloride influence metabolic responses during hemorrhagic shock?
A5: Animal studies highlight a potential role for Dibenamine hydrochloride in modulating metabolic responses during hemorrhagic shock. When administered shortly after inducing hemorrhage in dogs, it increased survival rates and reduced the typical increase in plasma amino nitrogen levels [, ]. Interestingly, these effects were less pronounced when administered later in the shock progression [, ].
Q4: How does Dibenamine hydrochloride interact with other pharmacological receptor systems?
A6: In addition to its adrenergic blocking action, Dibenamine hydrochloride has been shown to antagonize the effects of carbamylcholine and potassium chloride in a manner similar to that of N-(2-chloroethyl)dibenzylamine hydrochloride on smooth muscle contraction []. This suggests a broader interaction with pharmacological receptor systems beyond the adrenergic system.
Q5: Are there any notable effects of Dibenamine hydrochloride on blood cell counts?
A7: Research in rats subjected to tourniquet-induced shock revealed that Dibenamine hydrochloride administration led to a more rapid decline in lymphocyte count, alongside an increase in mortality []. This suggests a potential influence on the immune response during shock, although the exact mechanisms remain unclear.
Q6: Can Dibenamine hydrochloride interfere with the accumulation of epinephrine in the myocardium?
A8: Unlike some other adrenergic blockers, Dibenamine hydrochloride does not seem to prevent the accumulation of epinephrine in the myocardium. Studies show that it might even facilitate this accumulation while simultaneously blocking epinephrine's effects on the heart [, ].
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